molecular formula C11H15NO3 B2471198 N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide CAS No. 1396865-06-7

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide

Cat. No.: B2471198
CAS No.: 1396865-06-7
M. Wt: 209.245
InChI Key: FZTCXVCHOFONPG-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide (CAS 1396865-06-7) is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This chemical is offered for research purposes and is listed with a purity of 90% or higher . It is intended for Research Use Only and is not approved for use in humans, animals, or as a drug. The fusion of a cyclobutanecarboxamide group with a furan-3-yl-ethanolamine moiety in its structure makes it a compound of interest in medicinal chemistry research. The furan ring, as an electron-rich heteroaromatic system, is a common pharmacophore found in many bioactive molecules and is known for its ability to participate in hydrogen bonding, which can influence interactions with biological targets . Researchers can utilize this molecule as a building block in organic synthesis or as a standard in analytical studies. Please refer to the current product data sheet for detailed handling, safety, and storage information.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10(9-4-5-15-7-9)6-12-11(14)8-2-1-3-8/h4-5,7-8,10,13H,1-3,6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTCXVCHOFONPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide typically involves the reaction of furan derivatives with cyclobutanecarboxylic acid derivatives. One common method is the condensation reaction between 2-furoic acid and cyclobutanecarboxylic acid, followed by reduction and cyclization steps. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Carboxamide Derivatives

Compounds with furan-carboxamide backbones, such as 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) and 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) (), share the furan-3-carboxamide core but differ in substituents. These analogs feature hydrazinyl-oxoethyl side chains, which may confer distinct solubility or reactivity compared to the hydroxyethyl group in the target compound.

Compound Core Structure Key Substituents Potential Properties
Target Compound Furan-3-yl + cyclobutane 2-hydroxyethyl Enhanced rigidity, H-bonding
97c () Furan-3-carboxamide Hydrazinyl-oxoethyl, methyl Moderate hydrophilicity
97d () Furan-3-carboxamide Hydrazinyl-oxoethyl, phenyl Lipophilic, π-π interactions

Pesticide-Related Cyclopropane/Butane Carboxamides

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a registered pesticide (), shares structural similarities with the target compound, including a fused furan and carboxamide group. However, cyprofuram incorporates a cyclopropane ring and a chlorophenyl group, whereas the target compound uses a cyclobutane ring and hydroxyethyl-furan. The hydroxyethyl group in the target compound could also reduce toxicity relative to cyprofuram’s chlorophenyl moiety, which is associated with environmental persistence .

Pharmacological Candidates with Furan Moieties

Virtual screening studies () highlight compounds like ZINC170624334 (purine derivative) and ZINC11692074 (polycyclic quinazoline analog), which were compared to the PARP inhibitor talazoparib. While these compounds prioritize heterocyclic cores (e.g., purine, quinazoline) for kinase or enzyme inhibition, the target compound’s furan-cyclobutane scaffold may favor different target interactions. The furan’s oxygen atom and hydroxyethyl group could mimic talazoparib’s hydrogen-bonding motifs, but the absence of aromatic polycyclic systems may limit cross-reactivity with PARP targets .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide structure with a hydroxyl group and a furan ring. Its molecular formula is C11H13N1O3C_{11}H_{13}N_{1}O_{3}, and it has a molecular weight of approximately 221.23 g/mol. The presence of the furan moiety is significant as it is known to contribute to various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus30 µg/mL
Control (Ciprofloxacin)E. coli10 µg/mL
Control (Ciprofloxacin)S. aureus5 µg/mL

This table highlights the effectiveness of this compound compared to standard antibiotics.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Furan Ring : Utilizing the Paal-Knorr synthesis method.
  • Cyclobutane Formation : Cyclization reactions are employed to create the cyclobutane structure.
  • Amide Bond Formation : The final step involves coupling the furan derivative with cyclobutanecarboxylic acid.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. It has been found that modifications in the furan ring or hydroxyl group can significantly alter its biological activity.

Research Example : A derivative with a methoxy substitution on the furan ring showed enhanced anticancer activity compared to the parent compound, indicating the importance of structural modifications in optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with 2-(furan-3-yl)-2-hydroxyethylamine. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− are effective for amide bond formation under microwave-assisted conditions, which reduce reaction time and improve yield . Solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (e.g., -78°C for selectivity) are critical for minimizing side reactions . Post-synthesis purification via column chromatography or recrystallization is recommended, with purity verified by HPLC (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies key bonds (e.g., amide C=O stretch at ~1650 cm⁻¹) . For crystallinity assessment, X-ray diffraction (XRD) is ideal if single crystals are obtainable . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–12) at 37°C, with aliquots analyzed via LC-MS at intervals. Under acidic conditions, hydrolysis of the amide bond may yield cyclobutanecarboxylic acid and 2-(furan-3-yl)-2-hydroxyethylamine. Oxidative degradation (e.g., with H₂O₂) could produce furan-2,3-dione derivatives, identifiable by MS fragmentation patterns .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cytochrome P450 enzymes. Tools like SwissADME predict bioavailability, logP (partition coefficient), and blood-brain barrier permeability based on the compound’s SMILES string . PubChem’s molecular descriptors (e.g., topological polar surface area) inform solubility and absorption .

Q. How can researchers resolve contradictions in reported reaction yields for similar carboxamide derivatives?

  • Methodological Answer : Systematic meta-analysis of reaction parameters (e.g., solvent polarity, catalyst loading, temperature) is key. For example, microwave-assisted synthesis often improves yields by 15–20% compared to conventional heating . Contradictions may arise from impurities in starting materials; thus, rigorous quality control (e.g., NMR of intermediates) is advised .

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